molecular formula C₁₇H₂₀F₂N₄O₃S B1161123 (2R,3S,5S)-Omarigliptin

(2R,3S,5S)-Omarigliptin

Número de catálogo: B1161123
Peso molecular: 398.43
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R,3S,5S)-Omarigliptin, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₀F₂N₄O₃S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Efficacy in Type 2 Diabetes Management

Clinical Trials and Meta-Analyses

Numerous randomized controlled trials (RCTs) have established the effectiveness of omarigliptin in lowering hemoglobin A1c (HbA1c) levels. A meta-analysis encompassing 16 RCTs with 8,804 subjects demonstrated that omarigliptin significantly reduced HbA1c by an average of 0.58% compared to placebo. Additionally, it showed a notable increase in the number of patients achieving HbA1c levels below 7% .

Key Findings from Clinical Studies

Study TypeSample SizeHbA1c ReductionFasting Plasma Glucose ChangeAdverse Events
RCT8,804-0.58%-0.48 mmol/LComparable to placebo
RCT123Significant reduction over 52 weeksConsistent glucose-lowering effectsNo severe hypoglycemia reported

Omarigliptin has been shown to be well-tolerated with a safety profile similar to other antihyperglycemic agents. In long-term studies, it was associated with low incidences of adverse events and no significant differences in serious adverse events compared to control groups .

Potential Applications Beyond Diabetes

Neuroprotective Effects

Recent research has identified omarigliptin's ability to cross the blood-brain barrier (BBB), which is a significant finding considering that most DPP-4 inhibitors do not penetrate the BBB effectively. This characteristic suggests potential applications in treating neurodegenerative disorders such as Parkinson’s disease. A study indicated that omarigliptin could enhance glucagon-like peptide-1 (GLP-1) levels in the brain, which may have neuroprotective effects .

Drug Repositioning Studies

The repositioning of omarigliptin as an intranasal treatment for neurodegenerative diseases has been investigated. An innovative formulation using sodium lauryl sulfate as a surfactant demonstrated improved brain/plasma ratios and increased GLP-1 concentrations in the brain compared to oral administration . This opens avenues for further research into its use as a neuroprotective agent.

Summary of Applications

  • Type 2 Diabetes Mellitus :
    • Once-weekly administration for effective glycemic control.
    • Significant reduction in HbA1c and fasting plasma glucose.
    • Comparable safety profile to other antihyperglycemic agents.
  • Neurodegenerative Diseases :
    • Potential use as a neuroprotective agent due to BBB penetration.
    • Enhanced GLP-1 levels may offer therapeutic benefits in conditions like Parkinson’s disease.

Propiedades

Fórmula molecular

C₁₇H₂₀F₂N₄O₃S

Peso molecular

398.43

Sinónimos

(2R,3S,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine;  (2R,3S,5S)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(methylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-ami

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.